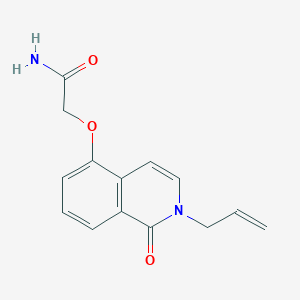![molecular formula C15H13ClN2OS2 B3019865 5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide CAS No. 325987-36-8](/img/structure/B3019865.png)
5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide is a novel chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiophene ring and the carboxamide linkage are present in the compounds studied within these papers, suggesting that it may share some chemical and biological properties with the compounds described.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different organic reagents. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides includes the oxidation of an aldehyde precursor followed by coupling with various amines . Similarly, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves initial reactions with different organic reagents . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is confirmed using techniques such as IR, 1H NMR, MS spectral data, and elemental analysis . These techniques provide detailed information about the functional groups, the molecular framework, and the overall molecular conformation, which are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives typically include substitutions and coupling reactions that allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the compounds . The presence of a cyano group and a carboxamide linkage in the compound of interest suggests that it could participate in reactions typical of nitriles and amides, such as hydrolysis, reduction, and further coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and cyano can affect the compound's reactivity, solubility, and stability . The carboxamide functionality is likely to contribute to the compound's hydrogen bonding capacity, impacting its solubility in various solvents and its interaction with biological targets. The specific properties of this compound would need to be determined experimentally.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like aldosterone synthase (cyp11b2) and have been used to lower arterial blood pressure .
Mode of Action
Compounds with similar structures have been known to inhibit enzymes like aldosterone synthase (cyp11b2), resulting in a decrease in arterial blood pressure .
Biochemical Pathways
Similar compounds have been known to affect the synthesis of aldosterone, a hormone that regulates blood pressure .
Pharmacokinetics
Similar compounds have been known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to lower arterial blood pressure by inhibiting the enzyme aldosterone synthase (cyp11b2) .
Future Directions
properties
IUPAC Name |
5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c1-8-2-3-9-10(7-17)15(21-12(9)6-8)18-14(19)11-4-5-13(16)20-11/h4-5,8H,2-3,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYBXBGHUYGHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

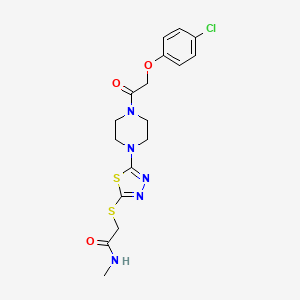

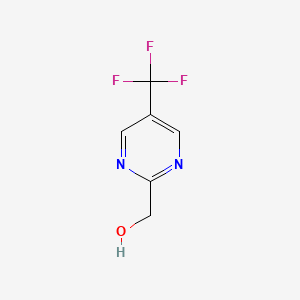
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

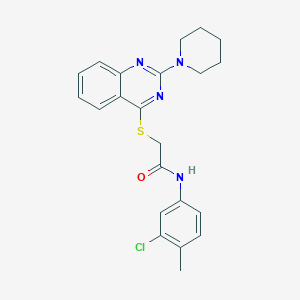
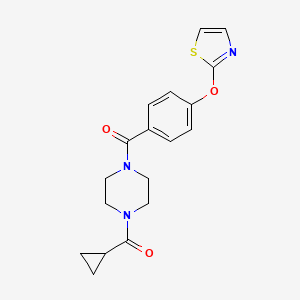
![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)


![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
